butyl 4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate
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Overview
Description
BUTYL 4-[4-(4-METHOXYPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of BUTYL 4-[4-(4-METHOXYPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Functional Group Modifications: Introduction of the methoxyphenyl group and other substituents through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.
Final Coupling: The final step involves coupling the pyrrolopyrimidine derivative with butyl benzoate under suitable reaction conditions, often using catalysts and specific solvents to achieve high yields.
Industrial production methods may involve optimization of these steps to enhance efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
BUTYL 4-[4-(4-METHOXYPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BUTYL 4-[4-(4-METHOXYPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of BUTYL 4-[4-(4-METHOXYPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to BUTYL 4-[4-(4-METHOXYPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE include other pyrrolopyrimidine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. Examples include:
Pyrido[2,3-d]pyrimidines: Known for their therapeutic potential and diverse biological activities.
Indole Derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of BUTYL 4-[4-(4-METHOXYPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE lies in its specific functional groups and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
butyl 4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate |
InChI |
InChI=1S/C25H27N3O5/c1-4-5-14-33-24(30)17-6-10-18(11-7-17)28-15-20-21(23(28)29)22(26-25(31)27(20)2)16-8-12-19(32-3)13-9-16/h6-13,22H,4-5,14-15H2,1-3H3,(H,26,31) |
InChI Key |
QPGFFLCDCBISAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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